4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
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Description
4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C26H31N3O4 and its molecular weight is 449.551. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Therapeutic Potential
A study synthesized a series of benzamides, including compounds structurally similar to 4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide, as potential therapeutic agents for Alzheimer’s disease. These compounds were tested for their enzyme inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer’s treatment. One particular compound showed excellent inhibition, suggesting that modifications in the benzamide structure could enhance therapeutic potential against Alzheimer's disease (Hussain et al., 2016).
Dopamine Receptor Ligands
Research on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, closely related to the given chemical structure, indicated moderate affinity towards dopamine D(3) receptors. Structural changes in the aromatic ring linked to the piperazine ring led to the identification of derivatives with enhanced D(3) receptor affinity, suggesting potential applications in neurological research and drug development (Leopoldo et al., 2002).
Anti-Inflammatory and Analgesic Agents
A study involving the synthesis of novel benzodifuranyl derivatives, related to the given compound, explored their anti-inflammatory and analgesic properties. These derivatives exhibited significant COX-2 inhibitory activity, offering potential as new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Research on triazole derivatives, which include structural motifs similar to this compound, investigated their antimicrobial activities. Some newly synthesized compounds showed good to moderate activity against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Dopamine Uptake Inhibitors
Another study synthesized heteroaromatic analogs of GBR 12935 and GBR 12909, compounds related to the given chemical structure, evaluating them as dopamine transporter ligands. These analogs exhibited high affinity and selectivity for the dopamine transporter, suggesting their use in studying dopamine-related disorders and potential as therapeutic agents (Matecka et al., 1997).
Properties
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-3-32-23-10-6-20(7-11-23)26(30)27-19-24(25-5-4-18-33-25)29-16-14-28(15-17-29)21-8-12-22(31-2)13-9-21/h4-13,18,24H,3,14-17,19H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHYHKKFYFWNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.